1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable phenylsulfanyl ethanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The phenylsulfanyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
- 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(phenylsulfanyl)propan-2-ol
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone is unique due to the presence of both a fluorophenyl group and a phenylsulfanyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new pharmacological agents.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(22)14-23-17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAQUJWYBRRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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